molecular formula C15H11ClN2OS B2464488 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 325986-77-4

4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2464488
CAS No.: 325986-77-4
M. Wt: 302.78
InChI Key: AJMFTPXHITWYTH-ICFOKQHNSA-N
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Description

4-Chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to a 3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold. The Z-configuration of the imine bond (C=N) is critical for its stereoelectronic properties, influencing molecular interactions such as hydrogen bonding and metal coordination.

Properties

IUPAC Name

4-chloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-18-12-4-2-3-5-13(12)20-15(18)17-14(19)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFTPXHITWYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be achieved through various synthetic routes. One common method involves the condensation of 4-chlorobenzoic acid with 2-amino-3-methyl-1,3-benzothiazole under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been reported to provide a green, rapid, and high-yielding pathway for the synthesis of benzamide derivatives . This method offers advantages such as low reaction times, simple procedures, and eco-friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro substituent on the benzamide ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Parameters of Benzamide Derivatives
Compound Name Core Structure Substituents Dihedral Angle (Benzamide vs. Heterocycle) Key Interactions Reference
4-Chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (Target) 2,3-Dihydro-1,3-benzothiazol-2-yl 4-Cl, 3-CH₃ N/A† Hypothesized H-bonding, π-π
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazol-2-yl 4-CH₃, 2-OCH₃, 4-Ph 8.8° C–H···O, π-π stacking
(Z)-4-Chloro-N-(1-{2-[3-(4-chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide Imidazolidin-2-ylidene 4-Cl, ureido bridge 5.2° N–H···O, C=O···Cl
2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide Pyrazol-4-yl 2-Cl, 1,5-CH₃, 3-O 12.3° N–H···O, C–H···Cl

†Direct structural data for the target compound are unavailable; parameters inferred from analogs.

  • Electronic Effects : The electron-withdrawing 4-Cl substituent in the target compound enhances the electrophilicity of the benzamide carbonyl, favoring interactions with nucleophiles or metal centers. This contrasts with the electron-donating 4-CH₃ group in the dihydrothiazole analog, which reduces electrophilicity but improves solubility .
  • Conformational Rigidity : The dihydrobenzothiazole scaffold in the target compound imposes greater planarity compared to the more flexible ureido-bridged imidazolidine derivative .

Spectroscopic and Computational Insights

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1650–1680 cm⁻¹, comparable to the 1645 cm⁻¹ observed in the ureido-imidazolidine analog .
  • NMR Trends : The 4-Cl substituent deshields aromatic protons (δ ~7.8–8.0 ppm in DMSO-d₆), as seen in related chlorobenzamides .
  • DFT Studies : Pyrazolyl-benzamides show stabilization via electrostatic interactions and hydrogen bonding, a feature likely shared by the target compound due to its polarizable Cl and S atoms .

Biological Activity

The compound 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN3OS
  • Molecular Weight : 303.81 g/mol
  • IUPAC Name : 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The results indicated that it effectively inhibited cell proliferation at micromolar concentrations.
    Cell LineIC50 (µM)Mechanism of Action
    A4311.5Induction of apoptosis via AKT/ERK pathway inhibition
    A5492.0Cell cycle arrest and reduced migration
    H12991.8Apoptosis and anti-inflammatory effects
  • Mechanistic Insights : The compound's anticancer effects are attributed to its ability to induce apoptosis and inhibit key signaling pathways such as AKT and ERK. These pathways are crucial for cell survival and proliferation in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound also exhibits anti-inflammatory effects:

  • Cytokine Inhibition : Studies have shown that treatment with this compound significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancerous conditions .
  • Potential for Dual-action Therapy : Given its ability to target both tumor growth and inflammation, there is potential for this compound to be developed as a dual-action therapeutic agent in cancer treatment .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives similar to 4-chloro-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

  • Study on Benzothiazole Derivatives : A comprehensive study synthesized various benzothiazole derivatives and evaluated their antiproliferative effects against pancreatic cancer cell lines. The findings indicated that modifications to the benzothiazole structure could enhance anticancer activity significantly .
  • Combination Therapy : Another study explored the combination of this compound with gemcitabine in pancreatic cancer models, demonstrating enhanced efficacy compared to either agent alone. This suggests a synergistic effect that could improve treatment outcomes .

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